1-Fluoro-4-isobutoxybenzene
Overview
Description
1-Fluoro-4-isobutoxybenzene is a chemical compound with the CAS Number: 97295-04-0 . It has a molecular weight of 168.21 and its IUPAC name is 1-fluoro-4-isobutoxybenzene .
Molecular Structure Analysis
The InChI code for 1-Fluoro-4-isobutoxybenzene is 1S/C10H13FO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 . This indicates that the molecule consists of a benzene ring with a fluorine atom and an isobutoxy group attached to it.Physical And Chemical Properties Analysis
1-Fluoro-4-isobutoxybenzene is stored at a temperature of 2-8°C . Unfortunately, the retrieved data does not provide more detailed physical and chemical properties.Safety and Hazards
The safety information for 1-Fluoro-4-isobutoxybenzene indicates that it may cause skin irritation, serious eye irritation, and may be toxic if inhaled . It may also cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets
Mode of Action
As a fluorinated compound, it may interact with its targets in a unique manner due to the presence of the fluorine atom, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
Fluorinated compounds can affect various biological processes, and their effects can be diverse due to the unique properties of fluorine
Pharmacokinetics
The presence of the fluorine atom can influence these properties, potentially enhancing the compound’s bioavailability .
Result of Action
As a fluorinated compound, it may have unique effects due to the presence of the fluorine atom .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Fluoro-4-isobutoxybenzene . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness .
properties
IUPAC Name |
1-fluoro-4-(2-methylpropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSLEYLYTDYHOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-isobutoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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